2-Bromo-3-(4-chloro-2-methylphenyl)-1-propene
Overview
Description
2-Bromo-3-(4-chloro-2-methylphenyl)-1-propene is an organic compound that belongs to the class of halogenated alkenes. This compound features a bromine atom and a chlorine atom attached to a phenyl ring, which is further substituted with a methyl group. The presence of these halogen atoms makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(4-chloro-2-methylphenyl)-1-propene typically involves the bromination of 3-(4-chloro-2-methylphenyl)-1-propene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the allylic position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and to enhance yield and purity. The use of automated systems allows for precise addition of reagents and efficient heat management, which are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(4-chloro-2-methylphenyl)-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reduction of the double bond can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas (H2) with Pd/C catalyst under atmospheric pressure.
Major Products
Substitution: Formation of 3-(4-chloro-2-methylphenyl)-1-azidopropene or 3-(4-chloro-2-methylphenyl)-1-thiopropene.
Oxidation: Formation of 2-bromo-3-(4-chloro-2-methylphenyl)oxirane.
Reduction: Formation of 2-bromo-3-(4-chloro-2-methylphenyl)propane.
Scientific Research Applications
2-Bromo-3-(4-chloro-2-methylphenyl)-1-propene is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Employed in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(4-chloro-2-methylphenyl)-1-propene involves its interaction with nucleophiles and electrophiles due to the presence of reactive halogen atoms. The compound can form covalent bonds with biological macromolecules, potentially inhibiting enzyme activity or altering protein function. The molecular targets and pathways involved depend on the specific application and the nature of the substituents on the phenyl ring.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-chlorobenzene
- 1-Bromo-3-chlorobenzene
- 1-Bromo-4-chlorobenzene
Uniqueness
2-Bromo-3-(4-chloro-2-methylphenyl)-1-propene is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, along with a methyl group that provides steric hindrance. This unique structure allows for selective reactions and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-4-chloro-2-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrCl/c1-7-5-10(12)4-3-9(7)6-8(2)11/h3-5H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFWWWUGQARFGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CC(=C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrCl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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